2-(Hydroxyamino)thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C3H4N2O2S |
|---|---|
Molecular Weight |
132.14 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6) |
InChI Key |
KDNSSLVGLQDCLK-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/O)/S1 |
Canonical SMILES |
C1C(=O)NC(=NO)S1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives with α-Haloesters or α-Haloketones
A prominent method for synthesizing 2-substituted thiazol-4(5H)-ones involves reacting substituted thioureas with α-bromoesters or α-bromoketones. For example, the synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives was achieved by reacting 1-isopropylthiourea with various 2-bromo esters under different conditions depending on the ester type:
| Procedure | Solvent | Conditions | Substrate Type | Product Examples |
|---|---|---|---|---|
| A | Methanol + NaOMe | Reflux | Aliphatic 2-bromoesters | 5-substituted derivatives with methyl, ethyl, propyl groups at C-5 |
| B | Chloroform | Room temperature | Aromatic 2-bromoesters | Aromatic-substituted thiazolones |
| C | Ethanol + DIPEA | Reflux | Cycloalkyl 2-bromoesters | Spirocyclic thiazolone derivatives |
This reaction proceeds via nucleophilic substitution of the α-bromoester by the thiourea nitrogen, followed by cyclization to the thiazolone ring.
Introduction of the Hydroxyamino Group
While the above method yields 2-amino or 2-alkylamino thiazol-4(5H)-ones, the hydroxyamino substituent is introduced by further functional group transformations. One approach involves the conversion of the amino group to hydroxyamino via oxidation or substitution reactions, although direct synthetic routes to 2-(hydroxyamino)thiazol-4(5H)-one are less commonly reported and may require tailored conditions.
One-Pot Multicomponent Reactions
Advanced synthetic strategies involve one-pot multicomponent reactions that simultaneously form the thiazolone ring and introduce the exocyclic substituents, including hydroxyamino groups. For example, [2 + 3] cyclocondensation of substituted thioureas with halogenated carboxylic acids followed by Knoevenagel condensation has been reported to efficiently yield 5-ene-4-thiazolidinones, which are structurally related to thiazol-4(5H)-ones.
The reaction conditions significantly affect the yield and purity of this compound derivatives. Below is a summary table based on reported syntheses of related thiazol-4(5H)-one derivatives, illustrating typical conditions and outcomes:
| Substrate | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1-Isopropylthiourea + 2-bromoesters | NaOMe, reflux (Procedure A) | Methanol | Reflux (~65°C) | 60-85 | Good yields for aliphatic esters |
| 1-Isopropylthiourea + aromatic 2-bromoesters | Room temperature (Procedure B) | Chloroform | RT | 50-75 | Mild conditions for aromatic substituents |
| 1-Isopropylthiourea + cycloalkyl 2-bromoesters | DIPEA, reflux (Procedure C) | Ethanol | Reflux (~78°C) | 55-80 | Formation of spirocyclic derivatives |
| Thiourea + α-haloketones | Reflux, ethanol, acid catalyst | Ethanol | Reflux | 65-90 | Classical Hantzsch-type cyclization |
| Thiourea + halogenated acids + Knoevenagel condensation | One-pot, microwave or conventional heating | Various (MeOH, EtOH) | RT to reflux | 70-90 | Efficient multicomponent synthesis |
Yields vary depending on the substituents and reaction optimization but generally fall within the 50-90% range.
Analytical Characterization and Purity
The synthesized compounds are typically characterized by:
- Fourier Transform Infrared Spectroscopy (FT-IR) : To confirm functional groups such as keto (C=O), amino (N-H), and hydroxyamino (N-OH) groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to determine the chemical environment of protons and carbons in the thiazole ring and substituents.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight.
- Elemental Analysis : To verify compound purity and composition.
These analyses ensure the structural integrity and purity of the final this compound products.
Summary Table of Key Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation with α-bromoesters | 1-Substituted thiourea + 2-bromoesters | Nucleophilic substitution + cyclization | Reflux in MeOH, EtOH, or RT in CHCl3 | Straightforward, good yields | Requires careful control of conditions |
| One-pot multicomponent synthesis | Thiourea + halogenated carboxylic acids + aldehydes | Cyclocondensation + Knoevenagel condensation | Microwave or conventional heating | Efficient, fewer steps | May require optimization for hydroxyamino group |
| Post-synthetic modification | Amino-thiazolones | Oxidation or substitution | Varied | Allows introduction of hydroxyamino | Additional steps, possible lower yields |
Chemical Reactions Analysis
Types of Reactions: 4(5H)-Thiazolone, 2-(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Scientific Research Applications
4(5H)-Thiazolone, 2-(hydroxyamino)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 2-(hydroxyamino)- involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiazolone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Data Tables
Key Research Findings
Antifungal Activity: 2-(Methylamino) derivatives with electron-withdrawing groups (e.g., 2,4-dichloro) at the 5-position are superior to ketoconazole .
Enzyme Inhibition : Bulky 2-substituents (tert-butyl, adamantyl) enhance 11β-HSD1 binding via hydrophobic interactions .
Antiviral Activity : Alkyl chains at the 5-position (allyl, n-butyl) improve potency, while aromatic groups reduce toxicity without enhancing efficacy .
Synthetic Efficiency: Green catalysts like BaO-CS nanocomposites significantly improve yields and sustainability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Hydroxyamino)thiazol-4(5H)-one derivatives?
- Methodology : Synthesis typically involves condensation reactions between thioureas and aldehydes/ketones. For example, 2-thioxothiazolidin-4-one (rhodanine) reacts with aldehydes (e.g., 4-methoxybenzaldehyde) and amines (e.g., cyclopropylamine) in a one-pot, step-economy approach under reflux with catalytic piperidine in 1,4-dioxane. Purification is achieved via acidified ice/water precipitation followed by recrystallization .
- Optimization : Solvent choice (e.g., dioxane), excess reagents (~10% amine), and microwave-assisted synthesis can enhance yield and reduce reaction time .
Q. How is the structure of this compound derivatives characterized experimentally?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify tautomeric forms (e.g., thiazol-4(5H)-one vs. thiazolidin-4-one) and substituent effects .
- X-ray Crystallography : Resolves regioselectivity in cyclization reactions and confirms stereochemistry .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate the biological activity of thiazol-4(5H)-one derivatives?
- Cytotoxicity : Sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, DLD-1, HEPG-2), with CHS-828 as a reference compound .
- Antimicrobial Activity : Broth microdilution to determine MIC values against bacterial/fungal strains .
- Controls : DMSO solvent controls (<0.5% concentration) to exclude vehicle interference .
Advanced Research Questions
Q. How does the tautomeric equilibrium of this compound influence its reactivity and biological interactions?
- Key Factors : Substituents on the exocyclic nitrogen dictate the ratio of thiazol-4(5H)-one (enol form) and thiazolidin-4-one (keto form). Electron-withdrawing groups stabilize the enol tautomer, enhancing electrophilic reactivity .
- Analysis : 2D NMR (NOESY, HSQC) and DFT calculations quantify tautomer ratios and predict stability .
Q. What strategies resolve contradictions in cytotoxicity data across thiazol-4(5H)-one derivatives?
- Experimental Design :
- Cell Line Variability : Test across diverse cancer types (e.g., gastric NUGC vs. liver HA22T) to identify tissue-specific effects .
- Structural Modifications : Compare derivatives with varying substituents (e.g., benzylidene vs. allyloxy groups) to correlate activity with electronic/hydrophobic properties .
- Statistical Validation : Use IC₅₀ values with triplicate measurements and ANOVA to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
